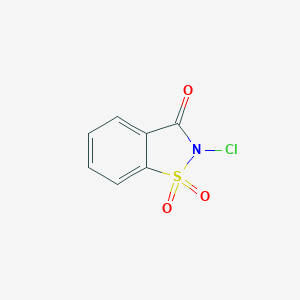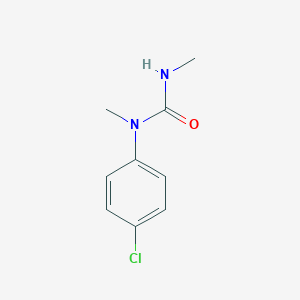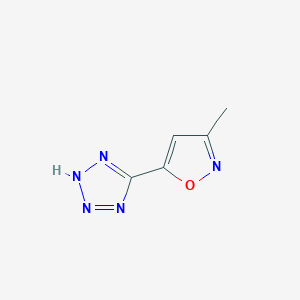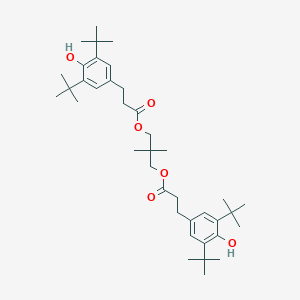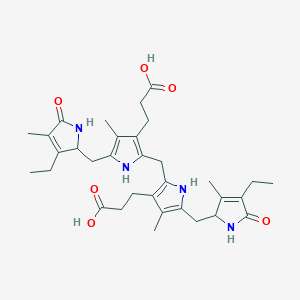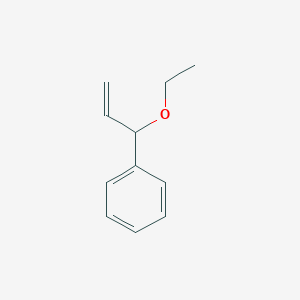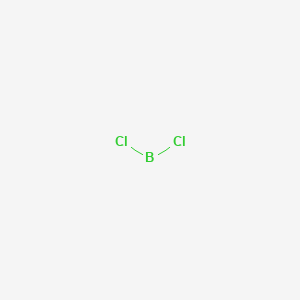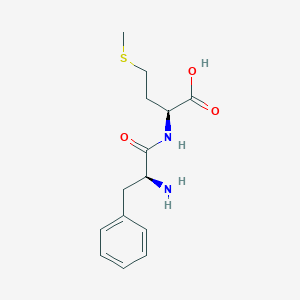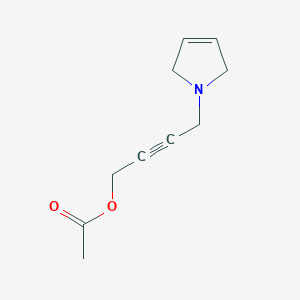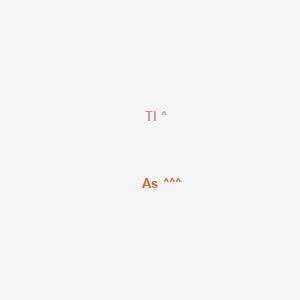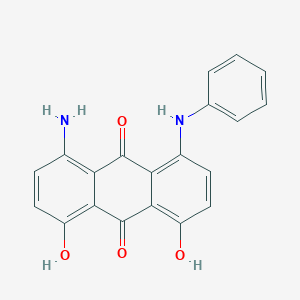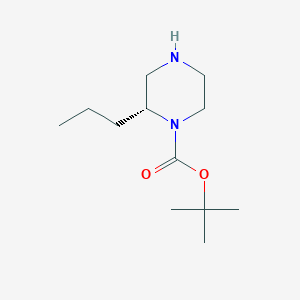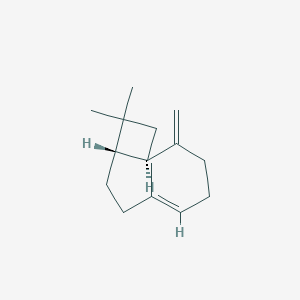
(+)-beta-Caryophyllene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-beta-Caryophyllene is a natural bicyclic sesquiterpene that is found in various plants such as black pepper, cloves, and cannabis. It is also known as BCP and has been the subject of numerous scientific studies due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Wound Healing Enhancement
- Key Insight : Beta-caryophyllene enhances wound healing through multiple routes. It accelerates re-epithelialization in cutaneous wounds by promoting cell proliferation and migration. This sesquiterpene also upregulates genes associated with hair follicle bulge stem cells, suggesting its potential role in regenerative medicine.
- Sources : (Koyama et al., 2019), (Koyama et al., 2019)
Neuroprotective Effects
- Key Insight : Beta-caryophyllene exhibits neuroprotective effects, potentially beneficial in various nervous system disorders such as pain, anxiety, depression, and Alzheimer's disease. Its activities are mainly attributed to its interaction with cannabinoid receptors, particularly CB2R.
- Sources : (Machado et al., 2018), (Ferreira, 2015)
Anticancer Properties
- Key Insight : Beta-caryophyllene exhibits anticancer activity, particularly in inhibiting the growth of colorectal cancer cells. It induces apoptosis and disrupts mitochondrial membrane potential. Furthermore, it has been shown to potentiate the anticancer activity of other substances like alpha-humulene and paclitaxel.
- Sources : (Dahham et al., 2015), (Legault & Pichette, 2007)
Cytoprotective Effect
- Key Insight : Beta-caryophyllene shows gastric cytoprotective effects. Unlike typical non-steroidal anti-inflammatory agents, it does not cause gastric mucosal damage, indicating its potential as a safe and effective agent for managing inflammation-related conditions.
- Sources : (Tambe et al., 1996)
Eigenschaften
CAS-Nummer |
10579-93-8 |
|---|---|
Produktname |
(+)-beta-Caryophyllene |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6+/t13-,14-/m0/s1 |
InChI-Schlüssel |
NPNUFJAVOOONJE-IOMPXFEGSA-N |
Isomerische SMILES |
C/C/1=C\CCC(=C)[C@@H]2CC([C@H]2CC1)(C)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Kanonische SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Andere CAS-Nummern |
10579-93-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



